molecular formula C21H24N6 B3177794 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene CAS No. 220593-43-1

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene

Cat. No.: B3177794
CAS No.: 220593-43-1
M. Wt: 360.5 g/mol
InChI Key: UAVXIWSFNFWPAX-UHFFFAOYSA-N
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Description

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene is a compound that features a benzene ring substituted with three imidazolylmethyl groups and three methyl groups. This compound is of interest due to its unique structure, which allows it to act as a versatile ligand in coordination chemistry and materials science.

Future Directions

The compound’s strong coordination ability with metal centers and diverse coordination modes make it an efficient organic linker to construct versatile coordination polymers . This suggests potential future directions in the design and construction of new coordination polymers with desired structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene typically involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both imidazolylmethyl and methyl groups on the benzene ring. This structural feature enhances its ability to form diverse coordination complexes and imparts unique properties to the resulting materials .

Properties

IUPAC Name

1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-16-19(10-25-7-4-22-13-25)17(2)21(12-27-9-6-24-15-27)18(3)20(16)11-26-8-5-23-14-26/h4-9,13-15H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVXIWSFNFWPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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